Magnesium chromate

Description

Properties

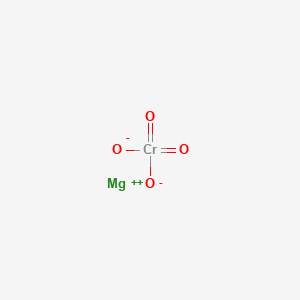

IUPAC Name |

magnesium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGPIWCSGOBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCrO4, CrMgO4 | |

| Record name | magnesium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893929 | |

| Record name | Magnesium chromate (MgCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: Yellow solid; Soluble in water; [Hawley] Orange-brown powder; Very soluble in water; [MSDSonline] | |

| Record name | Magnesium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13423-61-5 | |

| Record name | Magnesium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium chromate (MgCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Fabrication Methodologies for Magnesium Chromate Compounds

Precipitation and Sol-Gel Synthesis Routes for Magnesium Chromate (B82759) and Related Compounds

Various methods, including precipitation and sol-gel techniques, are employed for the synthesis of magnesium chromate and its related compounds, such as the magnesium chromite spinel (MgCr₂O₄). These methods offer control over the material's properties at the nanoscale.

Citrate (B86180) Sol-Gel Process for Nanocrystalline this compound Spinel (MgCr₂O₄)

The citrate sol-gel method is a notable process for producing nanocrystalline this compound spinel (MgCr₂O₄). scientific.netresearchgate.net This technique involves the use of metal nitrates, such as magnesium nitrate (B79036) and chromium nitrate, and citric acid as a chelating agent. researchgate.nettsijournals.com The process typically begins with dissolving the metal nitrates in deionized water, followed by the addition of citric acid. researchgate.nettsijournals.com The resulting solution is heated to evaporate the solvent, leading to the formation of a viscous gel. researchgate.nettsijournals.com

Subsequent calcination of this gel at controlled temperatures is a critical step. Research indicates that the initial crystallization of the MgCr₂O₄ spinel structure occurs at approximately 550°C, with full crystallization being achieved around 600°C. scientific.netresearchgate.net The final crystal grain size of the nanocrystalline MgCr₂O₄ is influenced by the annealing temperature and the duration of the heat treatment. scientific.netresearchgate.net This method has been shown to produce nanoparticles with an average crystalline size ranging from 20 to 71 nanometers. researchgate.netresearchgate.net The resulting material often exhibits a fractured shell morphology with an average grain size of about 5.8 nm. researchgate.netresearchgate.net

The sol-gel method offers several advantages, including the ability to achieve a high degree of homogeneity and purity due to the molecular-level mixing of the precursors. researchgate.netnih.gov It is a cost-effective and straightforward chemical method that allows for the production of large quantities of materials with controlled grain size, morphology, and chemical composition. researchgate.net

Hydrothermal Synthesis Approaches for Magnesium Chromium Oxides (MgCr₂O₄)

Hydrothermal synthesis is another significant route for preparing magnesium chromium oxides, offering direct crystallization from aqueous solutions at elevated temperatures and pressures. sci-hub.se This method is recognized for producing crystalline nanoparticles with controllable size and composition. osti.gov

In a typical hydrothermal process for MgCr₂O₄, precursor solutions containing magnesium and chromium ions are subjected to high temperatures in a sealed vessel, known as an autoclave. mdpi.com The reaction parameters, such as temperature, time, and pH, play a crucial role in determining the characteristics of the final product. researchgate.net For instance, well-crystallized magnesium chromite spinel structures have been formed after calcination of the hydrothermally synthesized product at 850°C. researchgate.net

A variation of this technique is Continuous Hydrothermal Flow Synthesis (CHFS), which has been used to create highly defective MgCr₂O₄ nanoparticles smaller than 5 nm. osti.gov In contrast, conventional batch hydrothermal synthesis has been employed to produce ordered, 5 nm nanocrystals of spinel-type MgCr₂O₄. osti.gov The choice of hydrothermal method significantly impacts the crystal structure and, consequently, the electrochemical properties of the resulting nanocrystals. osti.gov

Impact of Precursor Solutions and Reaction Parameters on Material Synthesis Outcomes

The selection of precursor materials and the control of reaction parameters are critical in dictating the final properties of magnesium chromium oxides. The reactivity of precursors, such as oxides, hydroxides, and nitrates of magnesium and chromium, has been compared in solid-state synthesis, with effective rate constants calculated to understand their influence. researchgate.net

In sol-gel synthesis, the molar ratio of components like citric acid to metal ions can be a determining factor. tsijournals.com The pH of the precursor solution also plays a vital role, influencing the formation of metal-citrate complexes and the subsequent transition from sol to gel. tsijournals.com

For hydrothermal synthesis, factors such as the concentration of metal ions, reaction temperature, and time are carefully controlled to influence the resulting products. researchgate.net For example, in the synthesis of other mixed metal oxides, the morphology of the final particles can be tuned by adjusting the hydrothermal temperature and reaction time. rsc.org The presence of certain ions in the precursor solution can also affect the outcome. researchgate.net The nature of the precursor can dictate whether the final powder characteristics are a direct result of the precursor's properties (in situ transformation) or if the precursor dissolves completely before precipitating as the final powder (dissolution-reprecipitation). sci-hub.se

Formation and Investigation of Hydrates of this compound (MgCrO₄·nH₂O)

This compound is known to form several hydrated compounds, where a variable number of water molecules (n) are incorporated into the crystal structure. americanelements.com These hydrates have been the subject of study for over a century, with investigations into their solubility and properties dating back to the early 20th century. wikipedia.orgcambridge.org

Cryohydrate Formation and Crystallographic Analysis (e.g., MgCrO₄·11H₂O)

A significant discovery in the study of this compound hydrates was the synthesis of a new undecahydrate, MgCrO₄·11H₂O. cambridge.org This cryohydrate is formed by quenching aqueous solutions of MgCrO₄ in liquid nitrogen. cambridge.org

Crystallographic analysis revealed that MgCrO₄·11H₂O is isostructural with the rare mineral meridianiite (MgSO₄·11H₂O). cambridge.org At a temperature of -15 °C, it possesses a triclinic crystal system with the following unit-cell parameters:

a = 6.81133(8) Å

b = 6.95839(9) Å

c = 17.3850(2) Å

α = 87.920(1)°

β = 89.480(1)°

γ = 62.772(1)°

V = 732.17(1) ų

The discovery of this undecahydrate was the first new hydrate (B1144303) of this compound to be reported in over a century. cambridge.org

Phase Behavior of Lower Hydrates (e.g., Pentahydrate, Heptahydrate)

Besides the undecahydrate, lower hydrates of this compound, such as the pentahydrate (MgCrO₄·5H₂O) and the heptahydrate (MgCrO₄·7H₂O), are also known to exist. cambridge.org The MgCrO₄–H₂O system has been characterized between 0 and 75 °C, showing solubility curves for both the pentahydrate and heptahydrate. cambridge.org

The pentahydrate was first described as being isomorphous with copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O). cambridge.org Later X-ray single-crystal diffraction analysis confirmed that it is isostructural with both the copper sulfate and magnesium sulfate pentahydrates. cambridge.org

The heptahydrate was noted to be isomorphous with the orthorhombic form of magnesium sulfate heptahydrate (MgSO₄·7H₂O). cambridge.org There is a small difference in the unit-cell parameters between MgSO₄·7H₂O and MgCrO₄·7H₂O. cambridge.org The substitution of the sulfate ion (SO₄²⁻) with the chromate ion (CrO₄²⁻) leads to an increase in the unit-cell dimensions in both the pentahydrate and undecahydrate forms. cambridge.org

Solid-State Reaction Pathways between Magnesium and Chromium Oxides

The synthesis of this compound compounds through solid-state reactions predominantly involves the high-temperature interaction of magnesium oxide (MgO) and chromium oxides, such as chromium(III) oxide (Cr₂O₃) and chromium trioxide (CrO₃). This conventional ceramic method is a cornerstone for producing various magnesium-chromium-oxygen compounds, including this compound (MgCrO₄) and the spinel-structured magnesium chromite (MgCr₂O₄).

The solid-state reaction, often dubbed the "shake 'n bake" or "heat and beat" method, is the most traditional and widely utilized approach for producing polycrystalline solids from powdered reactants. uci.edu The process commences with the intimate mixing of precursor powders, which are then typically pressed into pellets and subjected to prolonged heating in a furnace. uci.edu Despite its conceptual simplicity, the method is inherently slow due to the reliance on solid-state diffusion for the intermixing of ions between reactant particles. uci.edu For the reaction to proceed to completion, significant thermal energy is required to facilitate ionic migration across particle boundaries. uci.edu

In the context of this compound synthesis, the reaction between magnesium oxide and chromium(III) oxide to form magnesium chromite spinel (MgCr₂O₄) is a classic example of a solid-state reaction. uci.edu Historically, the synthesis of MgCr₂O₄ via solid-state processes from metal oxides necessitated high heat treatments, often around 1600 °C, and extended reaction times, resulting in micron-sized particles. researchgate.net The reaction to form the spinel is notably slow due to the sluggish diffusion of Mg²⁺ and Al³⁺ (in the analogous MgAl₂O₄ spinel) ions. uci.edu

The thermal evolution of a mixture of MgO and CrO₃ presents a different pathway. In this case, an intermediary phase of MgCrO₄ is formed, which subsequently decomposes to MgCr₂O₄ at approximately 560 °C. researchgate.net The reaction between active magnesium oxide and a chromic acid solution (derived from CrO₃ in water) readily forms a mixture of partially hydrated magnesia and this compound. google.com Further heating is required to drive the reaction to completion.

Research into the synthesis of nanostructured magnesium chromite has shown that the formation of the MgCr₂O₄ crystalline phase can be investigated over a temperature range of 500–1400 °C. researchgate.net Studies on mechanical mixtures of single oxides annealed at 400, 500, and 600 °C have been conducted to understand the evolution of crystalline phases. researchgate.net It has been observed that starting around 400 °C, Cr₂O₃ reacts with MgO to form the intermediate MgCrO₄, which then decomposes to form MgCr₂O₄/SiO₂ (in a silica (B1680970) matrix). researchgate.net Another study indicates that when Cr₂O₃₊ₓ transforms to Cr₂O₃, it reacts with magnesium oxide to form magnesium chromite and chromate at around 400 °C. researchgate.net

The solid-state synthesis of magnesium chromite spinel from oxides, hydroxides, and nitrates of magnesium and chromium has been investigated, with solid-phase synthesis remaining the primary industrial method. researchgate.net The reactivity of different precursors has been compared using the Ginstling-Brounshtein equation to calculate effective rate constants. researchgate.net It has been noted that fine chemical synthesis methods can lower the synthesis temperature by 150–200°C compared to traditional solid-phase synthesis. researchgate.net

A study on the interaction between magnesium hydride (MgH₂) and chromium trioxide (CrO₃) provides further insight into the reactivity of magnesium and chromium compounds. In-depth characterization revealed that the CrO₃ additive interacts with MgH₂ to produce chromium (Cr) and magnesium oxide (MgO) as byproducts. sciopen.com Gibbs free energy analysis confirmed the thermodynamic feasibility of this conversion. sciopen.com

The following table summarizes key findings from research on the solid-state synthesis of this compound compounds:

| Precursors | Intermediate Phase(s) | Final Product(s) | Temperature (°C) | Key Findings |

| MgO + CrO₃ | MgCrO₄ | MgCr₂O₄ | ~560 | Formation of an intermediary MgCrO₄ phase which then decomposes. researchgate.net |

| MgO + Cr₂O₃ | MgCrO₄ | MgCr₂O₄ | 400-600 | Reaction initiates around 400 °C to form MgCrO₄. researchgate.net |

| MgH₂ + CrO₃ | - | Cr + MgO | - | CrO₃ interacts with MgH₂ to produce Cr and MgO. sciopen.com |

| MgO + Cr₂O₃ | - | MgCr₂O₄ | 1600 | Traditional high-temperature synthesis for micron-sized particles. researchgate.net |

Spectroscopic and Structural Characterization of Magnesium Chromate Materials

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystal Structure Determination

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. mdpi.com It provides definitive information on the phase composition, crystal symmetry, and lattice parameters. For magnesium chromate (B82759), XRD analysis confirms the formation of a single-phase cubic spinel structure, typically belonging to the Fd3m space group. researchgate.net The diffraction patterns show characteristic peaks corresponding to specific crystallographic planes, such as (220), (311), (400), (422), (511), and (440). researchgate.net The absence of secondary peaks in the XRD patterns indicates the high purity of the synthesized single-phase MgCr₂O₄ nanocrystalline powders. sci-hub.se

The introduction of substituent cations into the magnesium chromate spinel lattice (MgCr₂O₄) significantly influences its structural parameters. XRD is used to precisely measure these changes. For instance, when magnesium ions (Mg²⁺) are systematically replaced by other divalent cations like manganese (Mn²⁺) or zinc (Zn²⁺), a linear relationship is often observed between the substituent concentration and the lattice parameter. elsevierpure.comjournalijar.com

In manganese-substituted this compound (Mg₁₋ₓMnₓCr₂O₄), the lattice parameter increases as the concentration of manganese increases. journalijar.com This is attributed to the larger ionic radius of Mn²⁺ compared to Mg²⁺. Similarly, in zinc-substituted magnesium ferrite (B1171679) chromate, the lattice parameter also increases linearly with growing Zn content. elsevierpure.com Rietveld refinement of XRD data confirms the formation of the single-phase cubic structure and allows for precise calculation of these lattice parameters. researchgate.net

Table 1: Lattice Parameter and Crystalline Size of Mn-Substituted this compound

This table illustrates the effect of substituting magnesium with manganese on the structural properties of the spinel chromite, as determined by XRD analysis.

| Composition (x) | Lattice Parameter (a) in Å | Crystalline Size (nm) | X-ray Density (dx) in g/cm³ |

| 0.0 | 8.315 | 22.52 | 3.93 |

| 0.25 | 8.347 | 22.86 | 4.13 |

| 0.50 | 8.376 | 23.35 | 4.32 |

| 0.75 | 8.392 | 24.48 | 4.47 |

| 1.0 | 8.413 | 24.93 | 4.61 |

Data sourced from Mali, A. V. (2017). journalijar.com

The average crystalline size of this compound nanoparticles can be calculated from the broadening of XRD peaks using the Scherrer equation. researchgate.netmeral.edu.mm The synthesis method and subsequent thermal treatment, such as annealing, have a profound impact on the crystalline size.

Studies show that as-synthesized magnesium chromite may remain amorphous up to 250°C. researchgate.net A well-crystallized spinel structure forms after calcination at higher temperatures, such as 850°C. researchgate.net The crystalline size generally increases with both higher annealing temperatures and longer holding times. researchgate.net For instance, nanocrystalline MgCr₂O₄ synthesized by a citrate (B86180) sol-gel process showed an initial crystallization temperature of about 550°C, with full crystallization occurring around 600°C. researchgate.net The average crystalline size for nanoparticles produced by this method ranged from 20 nm to 71 nm. researchgate.net In other preparations, crystalline sizes have been reported to range from 6.7 to 20.23 nm. researchgate.net

Table 2: Effect of Annealing Temperature on Crystalline Size of Magnesium Alloys

This table shows the general trend of how annealing temperature affects the grain size in magnesium-based materials, a principle that applies to the processing of this compound.

| Annealing Temperature (°C) | Annealing Time (min) | Average Grain Size (μm) |

| 350 | 30 | 11.4 |

| 375 | 30 | 15.6 |

| 400 | 30 | 18.2 |

| 425 | 30 | 23.5 |

Data adapted from studies on Mg-Gd wires to illustrate the principle of grain growth with temperature. nih.gov

Vibrational Spectroscopy Studies (FTIR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and molecular structure of materials. ksu.edu.sa These techniques are complementary and are used to probe the vibrational modes of the atoms within the crystal lattice, confirming the presence of specific structural units and the nature of metal-oxygen bonds. covalentmetrology.com

For this compound with a spinel structure, FTIR and Raman spectra are used to confirm the presence of metal-oxygen bonds within the tetrahedral (A-site) and octahedral (B-site) polyhedra of the crystal lattice. researchgate.netresearchgate.net The vibrational modes observed are characteristic of the spinel structure. researchgate.net In the case of MgCr₂O₄, which is a normal spinel, the Mg²⁺ ions occupy the tetrahedral sites and the Cr³⁺ ions occupy the octahedral sites. unipr.it

Raman spectroscopy of MgCr₂O₄ reveals four primary Raman-active modes: Eg, F₂ₖ₍₂₎, F₂ₖ₍₃₎, and A₁ₖ. unipr.it The A₁ₖ mode, typically observed at the highest wavenumber, corresponds to the symmetric stretching of the Cr-O bonds within the octahedral units. unipr.it The lower-wavenumber modes are associated with other vibrational motions within the lattice. researchgate.net FTIR spectroscopy provides complementary information, offering insights into the metal-oxygen bond vibrations and interactions between the tetrahedral and octahedral sites. researchgate.netresearchgate.net

Table 3: Raman Vibrational Modes of this compound (MgCr₂O₄)

This table lists the positions of the Raman active modes for the magnesiochromite spinel end-member.

| Mode | Peak Position (cm⁻¹) |

| Eg | ~448 |

| F₂ₖ₍₂₎ | ~509 |

| F₂ₖ₍₃₎ | ~611 |

| A₁ₖ | ~686 |

Data sourced from Bersani, D., et al. (2019). unipr.it

Raman spectroscopy is particularly sensitive to the oxidation state of chromium on oxide supports. researchgate.net The vibrational signatures of different chromium species allow for their identification and quantification. The two most common oxidation states for chromium on alumina-supported catalysts are Cr³⁺ and Cr⁶⁺. researchgate.netaalto.fi

Cr³⁺ Species : The presence of trivalent chromium, often in the form of α-Cr₂O₃, is identified by characteristic Raman peaks at approximately 303, 348, 548, and 607 cm⁻¹. researchgate.net The strong peak around 548 cm⁻¹ (A₁ₖ state) is a key indicator of Cr(III) in an octahedral symmetry. researchgate.net

Cr⁶⁺ Species : Hexavalent chromium species (surface chromates) exhibit distinct Raman bands in the 700-1000 cm⁻¹ region. researchgate.net These bands are fingerprint peaks for Cr⁶⁺ oxide species and their exact position can provide information about the structure (e.g., mono- or polychromates) and the strength of the interaction with the support material. researchgate.netrsc.org

The ability to distinguish these oxidation states is crucial, particularly in catalysis, where the activity of the material is often linked to a specific chromium oxidation state. aalto.filehigh.edu

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Morphological and Nanostructural Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials at high resolution. measurlabs.com Scanning Electron Microscopy (SEM) provides information about the surface topography and microstructure, such as grain size and distribution, while Transmission Electron Microscopy (TEM) reveals details about the internal structure, particle size, and crystallinity. thermofisher.comnanoscience.com

For this compound materials, SEM analysis often reveals a uniform grain distribution, although the morphology can vary depending on the synthesis method. researchgate.netresearchgate.net Observed morphologies include non-uniform agglomerated fragments with voids and pores, fractured shells, and spherical nanoparticles. researchgate.netjournalijar.comresearchgate.net SEM can be used to measure the size of these larger grains or agglomerates, which have been reported in the range of 1.74 to 3.17 µm. researchgate.net

TEM provides higher resolution imaging, allowing for the characterization of the primary nanoparticles. nih.gov TEM analysis of nanocrystalline MgCr₂O₄ has confirmed average particle sizes around 20 nm. researchgate.net High-Resolution TEM (HR-TEM) can further confirm the spinel structure and verify the absence of other phases at the nanoscale. researchgate.net The combination of SEM and TEM provides a comprehensive picture of the material's structure, from the arrangement of individual nanoparticles to the morphology of their larger aggregates. nih.gov

Thermal Analysis Methods (Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)) for Characterizing Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in characterizing the phase transitions and decomposition pathways of this compound and its hydrates. These methods provide valuable insights into the material's thermal stability and the chemical changes that occur upon heating.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time, while Differential Thermal Analysis detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events.

Studies on the thermal behavior of this compound have elucidated a multi-stage decomposition process, particularly for its hydrated forms. For instance, the dehydration of this compound heptahydrate (MgCrO₄·7H₂O) proceeds through several distinct steps, with the loss of water molecules occurring at specific temperature ranges. jst.go.jpsemanticscholar.org The final dehydration step, yielding anhydrous this compound (MgCrO₄), occurs at approximately 335°C. jst.go.jp

The anhydrous form of this compound is stable up to around 600°C, at which point it begins to decompose. jst.go.jpsemanticscholar.org The decomposition of anhydrous this compound (VI) has been observed to occur in two endothermic stages. The first stage takes place between 607-620°C, followed by a second stage from 620-677°C. proquest.com The final decomposition product is magnesium chromite (MgCr₂O₄). proquest.com

The following table summarizes the key thermal events observed during the analysis of this compound and its hydrate (B1144303):

Interactive Data Table: Thermal Decomposition of this compound

| Material | Temperature Range (°C) | Event Type | Process | Product(s) |

| MgCrO₄·7H₂O | 33 - 58 | Endothermic | Dehydration | MgCrO₄·5H₂O + 2H₂O |

| MgCrO₄·5H₂O | 127 - 150 | Endothermic | Dehydration | MgCrO₄·1.5H₂O + 3.5H₂O |

| MgCrO₄·1.5H₂O | 196 - 215 | Endothermic | Dehydration | MgCrO₄·H₂O + 0.5H₂O |

| MgCrO₄·H₂O | ~335 | Endothermic | Dehydration | MgCrO₄ + H₂O |

| Anhydrous MgCrO₄ | 607 - 620 | Endothermic | Decomposition | Intermediate(s) |

| Anhydrous MgCrO₄ | 620 - 677 | Endothermic | Decomposition | MgCr₂O₄ |

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Surface Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. aip.orgelsevierpure.com When applied to this compound, XPS can provide detailed information about the surface chemistry, which is crucial for understanding its properties and applications, such as in corrosion inhibition and catalysis.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, the precise binding energy is sensitive to the chemical environment and oxidation state of the atom, providing valuable chemical state information.

For this compound (MgCrO₄), an XPS analysis would be expected to detect the presence of magnesium, chromium, and oxygen on the surface. The high-resolution spectra of the Mg 1s, Cr 2p, and O 1s regions would be of particular interest.

The expected oxidation states for the elements in this compound are Mg²⁺, Cr⁶⁺, and O²⁻. webqc.org The binding energies observed in the XPS spectra would be consistent with these oxidation states. For instance, the Mg 1s peak for magnesium in an oxide or carbonate environment typically appears at a binding energy of around 1304.5 eV to 1305 eV. thermofisher.com The Cr 2p spectrum is expected to show a doublet (Cr 2p₃/₂ and Cr 2p₁/₂) with binding energies characteristic of the Cr⁶⁺ oxidation state. The O 1s spectrum would likely show a primary peak associated with the chromate anion (CrO₄²⁻).

The following table presents the expected binding energy ranges for the core levels of the constituent elements in this compound, based on typical values for similar compounds.

Interactive Data Table: Expected Binding Energies in XPS Analysis of this compound

| Element | Core Level | Expected Oxidation State | Expected Binding Energy (eV) |

| Magnesium | Mg 1s | +2 | ~1304 - 1305 |

| Chromium | Cr 2p₃/₂ | +6 | ~579 - 581 |

| Chromium | Cr 2p₁/₂ | +6 | ~588 - 590 |

| Oxygen | O 1s | -2 | ~530 - 532 |

Mechanistic Investigations of Magnesium Chromate As a Corrosion Inhibitor

Electrochemical Principles of Chromate-Based Corrosion Inhibition on Metallic Substrates

The efficacy of chromate (B82759) compounds, including magnesium chromate, as corrosion inhibitors is rooted in fundamental electrochemical processes that occur at the metallic substrate's surface. These processes involve a synergistic action of oxidation-reduction reactions and the formation of a durable, passive surface film.

The primary mechanism of chromate-based corrosion inhibition hinges on a redox reaction where hexavalent chromium (Cr(VI)) acts as a potent oxidizing agent. mdpi.comnih.gov When in contact with a metallic surface, such as magnesium or aluminum alloys, Cr(VI) species are reduced to the more stable trivalent state (Cr(III)). mdpi.comnih.govresearchgate.netmdpi.com This reduction is coupled with the oxidation of the base metal at anodic sites on the surface. researchgate.net

The reduction of Cr(VI) to Cr(III) at the metal surface results in the precipitation of a thin, dense, and highly adherent protective film. researchgate.net This film is primarily composed of chromium(III) hydroxide (B78521) (Cr(OH)₃) and chromium(III) oxide (Cr₂O₃). mdpi.comnih.govmdpi.com Over time, the dehydration of the chromium hydroxide can form chromium oxide (Cr₂O₃), a particularly stable and hard compound that enhances the barrier properties of the film. researchgate.netmdpi.com This layer acts as a physical barrier, isolating the underlying metal from the aggressive corrosive environment. scispace.commachinemfg.comtutorchase.com

A key feature of chromate-based protective layers is their capacity for dynamic regeneration, often referred to as "self-healing". scispace.commachinemfg.comtutorchase.com Chromate conversion coatings contain a reservoir of mobile, leachable Cr(VI) species. scispace.comelectrochem.org If the protective film is mechanically damaged, exposing the bare metal, these stored Cr(VI) ions are released and migrate to the damaged site. scispace.com There, they are reduced to Cr(III), reforming the protective oxide/hydroxide film and passivating the exposed area, thus arresting local corrosion. scispace.commachinemfg.comtutorchase.com

Influence of Cationic Species and Solution Chemistry on Inhibition Efficiency

On aluminum alloys, the presence of Mg²⁺ ions in a solution has been shown to enhance corrosion resistance by hindering the dealloying of S-phase intermetallic particles and reducing the rate of the oxygen reduction reaction (ORR). researchgate.net In the context of magnesium alloys, the naturally formed surface layer is magnesium hydroxide, which offers limited protection. osu.edu The interaction of chromate ions with this layer leads to the incorporation of reduced chromium, creating a composite film with significantly enhanced resistance to corrosion. osu.edu

Research comparing various metal chromates has provided insights into the influence of the cation on inhibition performance.

Zinc Chromate vs. Zinc Phosphate (B84403): Studies have demonstrated that zinc chromate provides superior corrosion resistance compared to zinc phosphate for protecting zinc and steel. researchgate.netresearchgate.net

Sodium Chromate: In tests on medium carbon steel in a seawater environment, sodium chromate exhibited a high inhibition efficiency of up to 97%, which was found to be dependent on its concentration. dau.edu

Broad Inhibitor Screening: A comprehensive screening of 151 different compounds on various magnesium alloys, using Cr(VI) as a benchmark, revealed that the effectiveness of an inhibitor can be highly dependent on the specific alloy composition. hereon.de This suggests that interactions between the inhibitor, including its cation, and the alloy's microstructural features are critical.

Other Cations: Comparisons with other inhibitor systems, such as those based on phosphates, molybdates, and rare earth metals (e.g., cerium, praseodymium), have shown varied performance. For instance, zinc ions (Zn²⁺) were found to be highly effective inhibitors for aluminum alloys, acting by precipitating a protective zinc hydroxide/hydroxycarbonate film. serdp-estcp.mil Another study on mild steel concluded that phosphate inhibitors could form a strongly adherent protective layer consisting of iron oxides and iron phosphate. mdpi.com

The data from these comparative studies indicate that while the chromate anion is the primary active species, the associated metal cation can significantly influence the solubility, precipitation kinetics, and ultimate protective properties of the resulting surface film.

Table 1: Comparative Inhibition Efficiency of Various Inhibitors

| Inhibitor System | Substrate | Environment | Key Finding | Reference |

|---|---|---|---|---|

| Sodium Chromate | Medium Carbon Steel | Seawater | High inhibition efficiency (up to 97%), concentration-dependent. | dau.edu |

| Zinc Chromate | Zinc / Steel | 0.1 M NaCl | Higher corrosion resistance compared to zinc phosphate. | researchgate.net, researchgate.net |

| Phosphate | Mild Steel | 0.1 M NaCl | High efficiency due to formation of a strongly adherent layer. | mdpi.com |

| Zn²⁺ ions | AA 2024-T3 Alloy | Chloride solution | Effective inhibition by suppressing oxygen reduction and precipitating a protective film. | serdp-estcp.mil |

Self-Healing Mechanisms in Chromate Conversion Coatings

The remarkable "self-healing" or active corrosion protection is one of the most significant advantages of chromate conversion coatings (CCCs). scispace.comresearchgate.netneicorporation.com This ability allows the coating to autonomously repair localized damage, preventing the propagation of corrosion from scratches or defects.

The mechanism is predicated on the presence of a reservoir of soluble and mobile hexavalent chromium (Cr(VI)) species within the coating matrix. scispace.comelectrochem.org When the coating is mechanically damaged, the following sequence of events occurs:

Release: The mobile Cr(VI) species are leached from the coating into the local environment at the site of the damage. scispace.comresearchgate.net

Migration: These chromate ions migrate through the electrolyte to the newly exposed metal surface. scispace.com

Reduction and Precipitation: At the exposed anodic and cathodic sites, the Cr(VI) ions are electrochemically reduced to insoluble trivalent chromium (Cr(III)). researchgate.netscispace.com This Cr(III) then precipitates, typically as chromium hydroxide and/or oxide, to form a new, stable passive film over the damaged area. mdpi.comscispace.comresearchgate.net

This process effectively "heals" the breach in the protective layer, restoring the corrosion resistance and preventing further attack on the underlying metal substrate. The stability and mobility of the Cr(VI) reservoir are therefore critical factors governing the self-healing capability of the coating. scispace.com

Computational and Theoretical Approaches to Corrosion Inhibition Modeling

Computational and theoretical methods have become indispensable tools for elucidating the mechanisms of corrosion inhibition at the atomic and molecular levels. These approaches, primarily centered around Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide detailed insights into the interactions between inhibitor molecules and metal surfaces, which are often difficult to obtain through experimental means alone. rsc.orgmdpi.com In the context of this compound, these models focus on the behavior of the constituent ions, particularly the chromate anion (CrO₄²⁻), and their role in the formation of a protective passive layer on magnesium surfaces. mdpi.com

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. thequantuminsider.com In corrosion science, it is extensively applied to calculate a range of molecular properties, or quantum chemical descriptors, for inhibitor molecules. rsc.org These descriptors help in predicting the efficiency of an inhibitor and understanding its interaction with the metal substrate. Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), electronegativity (χ), chemical hardness (η), and softness (σ). researchgate.netoup.com

A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal, while a lower E_LUMO value indicates a higher capacity to accept electrons from the metal surface. researchgate.net A small energy gap (ΔE) generally correlates with higher inhibition efficiency as it implies easier electronic transitions and thus stronger interaction with the metal. researchgate.net

Research employing quantum chemical calculations has been performed to compare the potential inhibition efficiencies of various inorganic inhibitors, including the chromate ion. One study used methods including DFT and Møller-Plesset perturbation theory (MP3) to rank inhibitors. The results, summarized in the table below, identified the chromate ion as a highly effective inhibitor based on its calculated electronic properties. researchgate.net

| Inhibitor Ion | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Inhibition Efficiency Ranking (MP3/SDD in water) |

|---|---|---|---|---|

| Chromate (CrO₄²⁻) | -1.89 | 5.89 | 7.78 | 1 |

| Tungstate (WO₄²⁻) | -2.54 | 5.94 | 8.48 | 2 |

| Molybdate (MoO₄²⁻) | -2.70 | 5.63 | 8.33 | 3 |

| Dichromate (Cr₂O₇²⁻) | -3.56 | 3.50 | 7.06 | 4 |

| Nitrite (NO₂⁻) | -3.79 | 2.29 | 6.08 | 5 |

| Nitrate (B79036) (NO₃⁻) | -4.70 | 1.44 | 6.14 | 6 |

Further parameters such as chemical hardness (η) and softness (σ) are also critical. A compound with low hardness and high softness is expected to interact more strongly with a metal surface, leading to higher inhibition efficiency. researchgate.net These DFT-derived parameters provide a theoretical foundation for understanding the high efficiency of chromate-based inhibitors.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In corrosion inhibition research, MD simulations model the interface between the inhibitor in a corrosive solution and the metal surface, providing insights into adsorption behavior. mdpi.com This technique can determine crucial parameters such as adsorption and binding energies, which quantify the strength of the interaction between the inhibitor and the metal. mdpi.com It also reveals the equilibrium adsorption configuration of the inhibitor molecules on the surface, indicating whether they lie flat (parallel) or stand upright (perpendicular), which affects the surface coverage and the quality of the protective barrier. mdpi.com

For this compound, MD simulations can model the dynamic process of how chromate and magnesium ions interact with a magnesium alloy surface in an aqueous environment. The simulations can track the movement of ions and water molecules to visualize the initial adsorption events that precede passivation. This approach is valuable for understanding the formation of the protective film, which experimental evidence suggests is a mixed layer of chromium and magnesium compounds. mdpi.comresearchgate.net While specific MD studies focusing exclusively on this compound are not prevalent, the methodology has been widely applied to study other inhibitors on magnesium, demonstrating its capability to elucidate the formation of protective layers and the role of water and other ions in the process. researchgate.netacs.org

| Computational Parameter | Definition | Significance in Corrosion Inhibition Modeling |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. Higher values suggest stronger donation to the metal surface. researchgate.netoup.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. Lower values suggest a stronger ability to accept electrons from the metal. researchgate.net |

| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO | Relates to the reactivity of the inhibitor molecule. A smaller gap often implies higher reactivity and better inhibition. researchgate.net |

| Adsorption Energy | The energy released when an inhibitor molecule adsorbs onto the metal surface. | A larger negative value indicates a more stable and stronger adsorption, which is favorable for inhibition. mdpi.com |

| Binding Energy | The energy required to separate the adsorbed inhibitor from the metal surface. | A higher binding energy signifies a stronger bond between the inhibitor and the metal, suggesting a more durable protective film. mdpi.com |

Modeling of the Passivation Mechanism

By combining DFT and MD, a comprehensive theoretical model of the corrosion inhibition mechanism of this compound can be constructed. The process is understood to involve multiple steps:

Adsorption: Chromate ions (CrO₄²⁻) from the solution adsorb onto the magnesium surface. MD simulations can model the dynamics of this adsorption, while DFT can calculate the energetics and electronic changes that favor this process. mdpi.com

Redox Reaction: The magnesium surface acts as a reducing agent, causing the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). mdpi.commdpi.com This electron transfer is a quantum mechanical process that can be effectively studied using DFT.

Film Formation: The resulting Cr(III) ions are unstable in the local alkaline environment at the cathodic sites on the magnesium surface and precipitate. They co-precipitate with magnesium ions to form a passive film composed of chromium hydroxide (Cr(OH)₃), chromium oxide (Cr₂O₃), and magnesium hydroxide (Mg(OH)₂). mdpi.comresearchgate.netmdpi.com MD simulations are well-suited to model this precipitation and film growth process, showing how the individual components assemble into a stable, protective barrier.

Together, these computational approaches provide a powerful framework for investigating the mechanistic details of how this compound functions as a corrosion inhibitor, bridging the gap between molecular interactions and macroscopic performance.

Catalytic and Reactive Applications of Magnesium Chromate Compounds

Magnesium Chromate (B82759) as a Reagent and Catalyst in General Chemical Synthesis

Magnesium chromate (MgCrO₄) serves as a significant reagent and catalyst in diverse chemical reactions. Its utility is largely attributed to its strong oxidizing nature, which facilitates a variety of transformations. It is employed in the synthesis of other chemical compounds and can act as a catalyst in specific reactions due to its reactivity. dataintelo.com

The compound's catalytic activity is often leveraged in industrial applications. For instance, it is a component in catalysts used for treating automobile exhaust, where it is believed to become liquid at high temperatures, sequestering lead compounds and potentially forming lead chromate which may contribute to catalytic activity. google.com In the chemical industry, this compound's role as a reagent and catalyst is crucial for efficient synthesis processes, contributing to the production of various important chemicals. dataintelo.com The demand for high-purity reagent-grade this compound is driven by its use in laboratory research and scientific experiments that require precise chemical reactions. dataintelo.com

This compound's reactivity allows it to participate in several types of chemical reactions, including:

Oxidation-Reduction Reactions: As a strong oxidizing agent, it can facilitate the breakdown of organic compounds.

Substitution Reactions: In aqueous solutions, the chromate ion can be exchanged with other anions.

Hydrolysis: It can hydrolyze in water, particularly under acidic or basic conditions.

A patented method highlights the in situ formation of this compound during the preparation of iron oxide-magnesia catalysts. google.com This process involves mixing iron(III) oxide, active magnesia, and chromic acid, avoiding the introduction of alkali metal compounds which can diminish the catalyst's lifespan. google.com

Catalytic Properties of Magnesium Chromium Oxide Spinels (MgCr₂O₄)

Magnesium chromium oxide spinel (MgCr₂O₄), a compound formed from magnesium and chromium oxides at elevated temperatures, exhibits notable catalytic properties. mdpi.comontosight.ai These spinels have a stable crystal structure that makes them suitable for various high-temperature applications. researchgate.netresearchgate.net

Research into Combustion Catalysis

Magnesium chromium oxide spinels have been investigated as effective catalysts for combustion reactions. They have shown promise in the complete oxidation of pollutants like carbon monoxide and propene. researchgate.net Their high melting point and thermal stability contribute to their effectiveness as combustion catalysts. researchgate.net Research has demonstrated the catalytic activity of MgCr₂O₄ for the oxidation of light hydrocarbons and organic pollutants. researchgate.net The synthesis method, such as the sol-gel auto-combustion technique, plays a critical role in determining the material's textural properties, like surface area, which in turn influences its catalytic performance. mdpi.com For instance, MgCr₂O₄ synthesized via this method showed a significant increase in surface area compared to those prepared by impregnation. mdpi.com

Investigations into Photocatalytic Activity

The photocatalytic potential of magnesium chromium oxide spinels has been a subject of research. Nanocrystalline MgCr₂O₄ has been highlighted as an effective photocatalyst. researchgate.net The optical band gap energies of MgCr₂O₄ nanocrystalline powders suggest they could function as photocatalysts in the visible range. researchgate.net Studies have demonstrated its use as an efficient catalyst for the photo-degradation of dyes like Rhodamine-6G, which are environmental pollutants. researchgate.net The synthesis method, such as the citrate (B86180) sol-gel process, can produce nanocrystalline MgCr₂O₄ with a small crystal size, which is desirable for enhancing photocatalytic activity. scientific.net

Mechanisms of Organic Compound Decomposition

This compound and its spinel form, MgCr₂O₄, are effective in the decomposition of organic compounds primarily through oxidation. As a strong oxidizing agent, this compound can facilitate the breakdown of organic molecules. The catalytic activity of MgCr₂O₄ in the oxidation of organic pollutants has been noted in several studies. researchgate.net

The mechanism often involves the material's ability to facilitate redox reactions on its surface. For instance, the catalytic activity of as-prepared MgCr₂O₄ nanocrystals has been tested on the decomposition of hydrogen peroxide. researchgate.net The presence of chromium in different oxidation states on the catalyst's surface can play a crucial role. For example, in the sol-gel auto-combustion synthesis of MgCr₂O₄, the reduction of Cr(VI) to Cr(III) is a key step in the formation of the active spinel phase. mdpi.com The surface composition, particularly the amount of chromium present, can significantly influence the catalytic activity. researchgate.net

Exploration of this compound in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. This compound's strong oxidizing properties make it a candidate for use in such processes. Its ability to facilitate the breakdown of organic compounds is a key characteristic that aligns with the principles of AOPs.

Research has explored the use of MgCr₂O₄ as an efficient catalyst for the oxidative degradation of organic dyes like Xylenol Orange. researchgate.net This suggests its potential application in treating industrial effluents containing such pollutants. The photocatalytic properties of MgCr₂O₄ also contribute to its potential in AOPs, where light is used to generate highly reactive hydroxyl radicals for the degradation of contaminants. researchgate.netresearchgate.net The effectiveness of these materials in AOPs is often linked to their high surface area and the presence of active catalytic sites, which can be tailored through specific synthesis methods. mdpi.comresearchgate.net

Advanced Materials Science and Engineering Integrations Involving Magnesium Chromate

Development of Magnesium Chromium Oxide Spinels for Energy Storage Applications

The spinel structure of magnesium chromium oxide (MgCr₂O₄) is a focal point for the development of next-generation energy storage solutions. Its ability to facilitate the intercalation of divalent magnesium ions makes it a promising candidate for technologies beyond conventional lithium-ion systems.

Performance as Cathode Materials in Magnesium-Ion Batteries

Magnesium chromium oxide spinels are considered promising high-voltage cathode materials for magnesium-ion batteries. rsc.org Theoretical and experimental studies have highlighted their potential to offer higher energy densities compared to existing technologies. semanticscholar.orgresearchgate.net A significant challenge in the development of magnesium-ion batteries is the mobility of Mg²⁺ ions within the cathode material. rsc.org Research has shown that nanosizing the MgCr₂O₄ crystals and introducing structural defects can facilitate reversible magnesium removal and insertion. rsc.orgnih.gov

One approach involved the synthesis of ordered 7 nm crystals of spinel-type MgCr₂O₄ using a conventional batch hydrothermal method, and highly defective sub-5 nm crystals via a Continuous Hydrothermal Flow Synthesis (CHFS) method. rsc.org When tested in an ionic liquid electrolyte at 110 °C, the defective nanocrystals demonstrated reversible bulk deintercalation of Mg²⁺, a crucial characteristic for a rechargeable battery cathode. rsc.org This highlights the critical role of precise control over crystal size and structure in optimizing electrochemical performance. rsc.org

Computational studies have also been employed to understand the voltage profile and mobility of magnesium intercalation in the MgₓCr₂O₄ system. researchgate.net These studies help in identifying potential limitations, such as the formation of stable magnesium-vacancy orderings that can impede ion diffusion. researchgate.net Overcoming these hurdles is key to realizing the practical application of magnesium chromium oxide cathodes in high-performance magnesium-ion batteries. semanticscholar.org

Integration and Functionality in Supercapacitors

Recent investigations have explored the application of magnesium chromium oxide nanoparticles in aqueous supercapacitors. A study utilizing MgCr₂O₄ nanoparticles synthesized via a chemical sol-gel process revealed their potential as an electrode material for energy storage devices. nih.gov The hollow and porous microstructure of these nanoparticles facilitates efficient ion diffusion and electron movement, which are essential for supercapacitor performance. nih.gov

The electrochemical properties were evaluated in different aqueous electrolyte systems. In a 1 M Lithium sulfate (B86663) (Li₂SO₄) electrolyte, the MgCr₂O₄ electrode exhibited a specific capacitance of approximately 17 F/g at a current density of 0.25 A/g, with an energy density of about 11 Wh/kg and a power density of 275 W/kg. nih.gov When a 1 M Sodium perchlorate (B79767) (NaClO₄) electrolyte was used, the performance improved, showing a specific capacitance of around 21 F/g at 0.5 A/g, an energy density of 14 Wh/kg, and a power density of 550 W/kg. nih.gov

Crucially, the material demonstrated good long-term cyclic stability, with a capacitance retention of over 84% after 1000 charge-discharge cycles in both electrolyte systems. nih.gov These findings suggest that chemically synthesized MgCr₂O₄ nanoparticles are a promising material for future aqueous energy storage applications. nih.gov

Table 1: Electrochemical Performance of MgCr₂O₄ Nanoparticles in Aqueous Supercapacitors

| Electrolyte | Specific Capacitance (at Current Density) | Energy Density | Power Density | Capacitance Retention (after 1000 cycles) |

| 1 M Li₂SO₄ | 17 F/g (at 0.25 A/g) | 11 Wh/kg | 275 W/kg | >84% |

| 1 M NaClO₄ | 21 F/g (at 0.5 A/g) | 14 Wh/kg | 550 W/kg | >84% |

Fabrication of Ceramic Composites and Thick Films

The fabrication of ceramic composites and thick films containing magnesium chromate (B82759) has opened up avenues for new technological applications, particularly in the field of electronic sensors.

Application in Humidity Sensing Devices (e.g., MgCr₂O₄-TiO₂ Systems)

Porous ceramic systems composed of magnesium chromite (MgCr₂O₄) and titanium dioxide (TiO₂) have been developed and investigated for their humidity sensing capabilities. These sensors operate based on the change in their electrical properties in response to varying levels of ambient humidity. The porous nature of the ceramic is crucial as it allows for the adsorption and condensation of water molecules, which in turn alters the dielectric constant and electrical conduction of the material.

The sensitivity of these devices is a key performance metric. For instance, developed sensors have demonstrated excellent humidity sensing behavior across a wide range, from 5% to 95% relative humidity (RH). bohrium.com The mechanism behind this is attributed to the dielectric polarization of water molecules absorbed on the surface of the composite material and condensed within its pores. bohrium.com This leads to a significant enhancement of the dielectric constant, which is the basis for the sensing functionality. These sensors have shown good repeatability and stability over time. bohrium.com

Role in Refractory Material Science and High-Temperature Stability

Magnesium chromate, in the form of magnesia-chrome refractories, plays a vital role in various high-temperature industrial applications due to its exceptional stability and resistance to corrosive environments. These materials are primarily composed of magnesium oxide (MgO) and chromium oxide (Cr₂O₃).

The use of chromite in refractories is predicated on its high melting point of 2180 °C, moderate thermal expansion, and neutral chemical behavior. rsc.org When combined with magnesia, the resulting refractory bricks exhibit superior slag resistance and stability at elevated temperatures. rsc.org During the firing process of these bricks, typically at temperatures around 1800 °C, a direct bond is formed between the MgO crystals and the chromite grains. rsc.org This bonding provides high hot strength and good resistance to thermal spalling. rsc.org

Magnesia-chrome refractories are classified as basic refractories and are particularly resistant to corrosive basic slags, dust, and fumes at high temperatures. rsc.org This makes them indispensable in metallurgical applications such as copper smelting furnaces and steel production. rsc.orgwikipedia.org The intrinsic stability of the MgCr₂O₄ spinel structure in harsh conditions, including oxidizing and reducing atmospheres, contributes significantly to the longevity and performance of these refractory linings. rsc.org

Effects of Elemental Substitution and Doping on Material Properties (e.g., Manganese-substituted Magnesium Chromite Spinel)

The properties of magnesium chromite spinel can be tailored for specific applications by substituting or doping with other elements. A notable example is the substitution of magnesium with manganese to form a manganese-substituted magnesium chromite spinel (Mg₁₋ₓMnₓCr₂O₄).

Research into this substituted compound, synthesized via a sol-gel auto-combustion route, has shown that the inclusion of manganese significantly influences the material's structural, magnetic, and electrical properties. X-ray diffraction analysis revealed that the single cubic spinel structure is maintained across different substitution levels (where x ranges from 0.0 to 1.0). A key observation is that the lattice constant increases with a higher manganese content, which is expected as Mn²⁺ replaces Mg²⁺ in the tetrahedral 'A' sites of the spinel structure.

This substitution has a pronounced effect on the magnetic properties. A continuous increase in saturation magnetization and magnetic moment is observed with increasing manganese content. This indicates that the magnetic properties can be systematically tuned. Concurrently, a persistent decrease in electrical properties is noted with the substitution of Mg²⁺ by Mn²⁺. These findings demonstrate that elemental substitution is a powerful strategy to modify the physicochemical properties of magnesium chromite spinels for various technological applications.

Table 2: Effect of Manganese Substitution on the Properties of Mg₁₋ₓMnₓCr₂O₄

| Property | Observation with Increasing Manganese (Mn) Content |

| Crystal Structure | Single cubic spinel structure maintained |

| Lattice Constant | Increases |

| Saturation Magnetization | Increases |

| Magnetic Moment | Increases |

| Electrical Properties | Decrease |

Computational Chemistry and Theoretical Modeling of Magnesium Chromate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has been widely applied to study the properties of molecules and solids, including those containing chromates. acs.orgresearchgate.net DFT calculations allow for the prediction of various chemical concepts such as electronegativity, hardness, and chemical reactivity, providing a theoretical foundation for understanding the behavior of magnesium chromate (B82759). acs.org

The accuracy of DFT calculations can be influenced by the choice of exchange-correlation functional and basis sets. nih.gov For instance, studies on magnesium oxide (MgO), a related compound, have shown that different functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) can yield varying band gap values. mdpi.com Hybrid functionals are sometimes employed to achieve results closer to experimental values. mdpi.com These computational considerations are equally relevant when modeling the electronic structure of magnesium chromate.

DFT is extensively used to elucidate the adsorption mechanisms of chromate species onto various material surfaces, which is critical for applications in areas like corrosion inhibition and environmental remediation. mdpi.comnih.gov These computational models can determine the most stable adsorption geometries and interaction energies between the chromate ion (CrO₄²⁻) or its protonated forms (e.g., HCrO₄⁻) and a substrate. mdpi.com

Studies on different adsorbents have revealed that chromate can form both outer-sphere and inner-sphere complexes. nih.gov Outer-sphere complexes are characterized by electrostatic interactions, while inner-sphere complexes involve the formation of direct chemical bonds (e.g., monodentate or bidentate) between the chromate ion and the surface atoms. nih.gov For example, DFT calculations on chromate adsorption on boehmite (γ-AlOOH) showed that while outer-sphere complexes are predominant, a fraction of inner-sphere complexes forms under acidic conditions. nih.gov

The pH of the surrounding medium is a critical factor influencing the adsorption process, as it dictates the dominant chromate species in solution (H₂CrO₄, HCrO₄⁻, CrO₄²⁻, Cr₂O₇²⁻). mdpi.com DFT calculations can model these different species interacting with a surface to predict how adsorption efficiency changes with pH. mdpi.com For instance, research on chitosan (B1678972) showed that electrostatic attraction between the protonated adsorbent and the chromate species is a key factor, a finding supported by DFT calculations. mdpi.com Similarly, DFT studies on MnFe₂O₄ surfaces indicated that HCrO₄⁻ is the most readily adsorbed species, forming chemical bonds with surface metal atoms. mdpi.com

Table 1: DFT Calculated Adsorption Energies (Eads) for Chromate Species on Various Surfaces

| Adsorbent | Chromate Species | Adsorption Energy (kJ/mol) | Adsorption Type | Source |

| MnFe₂O₄ | HCrO₄⁻ | -215.2 | Chemisorption | mdpi.com |

| Boehmite (γ-AlOOH) | CrO₄²⁻ | -140.4 (Monodentate) | Inner-sphere complex | nih.gov |

| Boehmite (γ-AlOOH) | CrO₄²⁻ | -62.5 (Bidentate) | Inner-sphere complex | nih.gov |

| Fe-(hydr)oxide | Cr(VI) | -43.41 to -967.74 | Chemisorption | researchgate.net |

Note: The table is interactive. You can sort the columns by clicking on the headers.

DFT calculations are instrumental in predicting the thermodynamic and kinetic parameters that govern chemical reactions involving chromate species. Thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the spontaneity and feasibility of a reaction. nih.govresearchgate.net

Kinetics, the study of reaction rates, can also be investigated using DFT. By mapping the potential energy surface of a reaction, transition states can be located, and activation energy barriers (Ea) can be calculated. rsc.org This information is vital for predicting how fast a reaction will proceed. For instance, in a theoretical study of the reaction between vanadate, chromate, and permanganate (B83412) with graphene, DFT revealed that the formation of a covalent bond between chromate and graphene is energetically favored, providing insight into the sorption kinetics. mdpi.com Computational frameworks have been developed to quantify the uncertainty in these predicted parameters, which is essential for assessing the predictive power of the kinetic models. osti.gov

Table 2: Examples of Thermodynamic and Kinetic Parameters Predicted by DFT

| System/Reaction | Parameter | Predicted Value | Significance | Source |

| Cd(II) Adsorption on Activated Carbon | ΔG | -17.42 kJ mol⁻¹ | Spontaneous adsorption | researchgate.net |

| Cd(II) Adsorption on Activated Carbon | ΔH | 8.49 kJ mol⁻¹ | Endothermic process | researchgate.net |

| Chalcopyrite dissolution with potassium dichromate | Activation Energy (Ea) | 24 kJ/mol | Diffusion controlled reaction | researchgate.net |

| [4+2] Cycloaddition Reactions | Activation Free Energy | Varies (close to experimental) | Predicts reaction feasibility | rsc.org |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics Simulations for Understanding Interfacial Phenomena and Material Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding complex interfacial phenomena and the behavior of materials like this compound in realistic environments, such as in aqueous solutions or at solid-liquid interfaces. researchgate.netnih.gov

MD simulations can provide a microscopic view of the structural and dynamic features at interfaces, which are often difficult to probe experimentally. mdpi.comresearchgate.net For example, in the context of corrosion protection, MD can model the diffusion and interaction of inhibitor molecules (like chromate) and corrosive species (like chloride ions) at a metal surface. mdpi.comosti.gov These simulations can reveal how molecules arrange themselves at the interface, the formation of protective layers, and the dynamics of water and ions near the surface. osti.gov

In studies of composite materials, MD has been used to investigate the bonding mechanism and interfacial energy between different components. mdpi.com Simulations can show how polymer chains entangle across an interface or how biomolecules like silk interact with inorganic surfaces such as hydroxyapatite. mdpi.comnih.gov Similar approaches could be applied to understand the interaction of this compound particles with polymer matrices or other materials. The influence of processing parameters like temperature and pressure on interfacial properties can also be investigated. mdpi.com A computational framework combining MD with DFT has been effectively used to study the solvation behavior of magnesium ions in different solvents, a process fundamental to its electrochemical applications. nih.gov

In Silico Screening and Rational Design of Related Chromate Systems

The toxicity of hexavalent chromium compounds has driven significant research into finding safer and more environmentally friendly alternatives, particularly for corrosion inhibition. rsc.orgdntb.gov.ua In silico screening, or virtual screening, leverages computational methods to rapidly evaluate large libraries of chemical compounds for a desired property, accelerating the discovery of new materials. researchgate.netnih.gov

This approach involves creating quantitative structure-activity relationship (QSAR) models, which correlate the molecular features of compounds with their observed activity (e.g., corrosion inhibition efficiency). rsc.orgnih.gov By combining high-throughput experimental data with machine learning algorithms, robust and predictive models can be developed. researchgate.net These models identify the key molecular descriptors—properties related to atom types, functional groups, and molecular connectivity—that have the greatest impact on performance. rsc.org

Once a predictive model is established, it can be used to screen vast virtual libraries of molecules to identify promising candidates for experimental testing. rsc.org This rational design process significantly reduces the time and cost associated with traditional trial-and-error discovery methods. nih.gov While much of this work has focused on finding organic replacements for chromates, the methodologies are broadly applicable. rsc.orgresearchgate.net For instance, computational screening could be used to design novel chromate-based systems with tailored properties or to explore modifications to this compound to enhance its performance in specific applications while potentially mitigating its environmental impact. The successful prediction of new corrosion inhibitors for magnesium alloys using in silico methods has already been reported, demonstrating the power of this approach. dntb.gov.ua

Environmental Chemistry and Speciation of Chromium in Magnesium Chromate Contexts

Chemical Speciation of Chromium (Cr(VI) and Cr(III)) in Environmental Media

In aqueous solutions, chromate (B82759) and dichromate ions exist in a pH-dependent equilibrium. doubtnut.comrsc.org In alkaline to neutral conditions, the yellow chromate ion (CrO₄²⁻) is the predominant species. rsc.orgwikipedia.org As the pH becomes more acidic, the equilibrium shifts towards the formation of the orange dichromate ion (Cr₂O₇²⁻). doubtnut.comrsc.org This interconversion is a key aspect of chromium's environmental chemistry.

In soil and aquatic systems, chromium speciation is dynamic and influenced by various environmental parameters. epa.gov Cr(VI) species are generally more mobile in soils and groundwater. ccme.capjoes.com Conversely, Cr(III) tends to be less mobile as it readily forms insoluble precipitates, such as chromium hydroxide (B78521) (Cr(OH)₃), particularly at neutral to alkaline pH. nih.govcdc.gov

Environmental Factors Influencing Chromium Speciation (pH, Redox Potential, Organic Matter)

Several environmental factors govern the speciation and transformation of chromium in soil and water.

pH: The pH of the medium is a master variable controlling both the speciation and solubility of chromium. mdpi.comresearchgate.net In acidic environments, Cr(VI) is more stable and exists predominantly as HCrO₄⁻ and Cr₂O₇²⁻. nih.gov As the pH increases above 6.5, the dominant form becomes CrO₄²⁻. researchgate.net For Cr(III), it exists as various hydroxylated species at acidic to neutral pH and precipitates as Cr(OH)₃ at pH values above 6. researchgate.net The solubility of Cr(III) increases at lower pH, which can enhance its contact with oxidizing agents. ccme.ca

Redox Potential (Eh): The redox potential of the environment plays a crucial role in the interconversion of Cr(III) and Cr(VI). nih.govresearchgate.net Oxidizing conditions favor the stability of Cr(VI), while reducing conditions promote the transformation of Cr(VI) to the less mobile Cr(III). nih.govfrontiersin.org The presence of oxidizing agents like manganese dioxide (MnO₂) can facilitate the oxidation of Cr(III) to Cr(VI). nih.govresearchgate.net Conversely, reducing agents such as ferrous iron (Fe(II)) and sulfide (B99878) can reduce Cr(VI) to Cr(III). nih.govnih.gov

Organic Matter: Soil organic matter influences chromium speciation through several mechanisms. It can adsorb chromium ions, and dissolved organic carbon can act as an electron donor for the reduction of Cr(VI) to Cr(III). frontiersin.org Organic matter also stimulates microbial activity, which can create reducing conditions that indirectly promote the biological reduction of Cr(VI). frontiersin.org The formation of soluble complexes between Cr(III) and organic matter can, however, increase its mobility. cdc.gov

Transformation Pathways of Chromate within Aqueous and Terrestrial Systems

The transformation of chromate in the environment is a complex interplay of chemical and biological processes.

In aqueous systems , the reduction of Cr(VI) to Cr(III) is a key transformation pathway. This can be mediated by various substances, including ferrous iron, sulfides, and organic matter. nih.govcdc.gov The resulting Cr(III) often precipitates as insoluble hydroxides, effectively removing it from the dissolved phase. researchgate.net Conversely, the oxidation of Cr(III) to Cr(VI) can occur in the presence of strong oxidizing agents like manganese oxides, particularly under acidic conditions. pjoes.com

In terrestrial systems , similar transformations occur, but are further influenced by the solid phase of the soil. nih.gov Cr(VI) is generally mobile in soils, but its movement can be retarded by adsorption to soil particles, especially those with high iron oxide content. iuss.org The reduction of Cr(VI) to Cr(III) by soil organic matter or other reducing agents is a significant immobilization pathway. ccme.canih.gov The resulting Cr(III) is strongly retained in the soil through precipitation and adsorption. iuss.org However, changes in environmental conditions, such as alternating wet and dry cycles, can influence redox reactions and the binding of chromium to soil particles, affecting its mobility. mdpi.com The presence of arbuscular mycorrhizal fungi has also been shown to immobilize chromium by reducing Cr(VI) to Cr(III) and forming Cr(III)-phosphate compounds on the fungal surface. acs.org

Remediation Strategies for Chromium-Contaminated Environments

Given the toxicity and mobility of hexavalent chromium, the remediation of chromium-contaminated sites is a significant environmental priority. nih.govascelibrary.org Remediation strategies aim to either remove chromium from the soil and water or convert it to its less harmful and less mobile trivalent form. scielo.org.co

Biological Remediation Mechanisms (e.g., Bacterial Chromate Reduction)

Bioremediation utilizes the metabolic processes of microorganisms to detoxify contaminants. researchgate.net A wide variety of bacteria have been identified that can reduce toxic and mobile Cr(VI) to the less toxic and less mobile Cr(III). jmb.or.krresearchgate.net This process, known as bacterial chromate reduction, can occur under both aerobic and anaerobic conditions. researchgate.netmdpi.com

Under aerobic conditions, the reduction is often mediated by soluble cytoplasmic enzymes that use NADH or NADPH as electron donors. mdpi.com In anaerobic bacteria, the reduction can be linked to the electron transport chain, where Cr(VI) acts as a terminal electron acceptor. mdpi.com The resulting Cr(III) precipitates as insoluble chromium hydroxide at neutral pH, facilitating its removal from the environment. researchgate.net Several bacterial genera, including Pseudomonas, Bacillus, Shewanella, and Ochrobactrum, have demonstrated the ability to reduce chromate. jmb.or.krnih.gov The efficiency of bacterial reduction can be influenced by factors such as the initial Cr(VI) concentration and the presence of other electron acceptors like nitrate (B79036). frontiersin.orgnih.gov

| Bacterial Species | Reduction Condition | Key Enzymes/Mechanisms | Reference |

|---|---|---|---|

| Pseudomonas putida | Aerobic/Anaerobic | Chromate reductases | nih.gov |

| Bacillus subtilis | Aerobic | Chromium reductase, Nitroreductase | researchgate.net |

| Shewanella alga | Aerobic | Soluble cytoplasmic enzymes | nih.gov |

| Ochrobactrum intermedium | Aerobic | Inducible enzymes | jmb.or.kr |

| Geobacter metallireducens | Anaerobic | Dissimilatory nitrate reduction pathway | nih.gov |

| Desulfovibrio vulgaris | Anaerobic | Co-metabolism with sulfate (B86663) reduction | nih.gov |

Adsorption-Based Removal of Chromium Ions from Contaminated Effluents

Adsorption is a widely used and cost-effective technology for removing chromium from wastewater. mdpi.complos.org This process involves the binding of chromium ions to the surface of an adsorbent material. samcotech.com Various adsorbents have been investigated for their effectiveness in removing both Cr(III) and Cr(VI).

Common adsorbents include:

Activated carbons and biochars: These materials have a high surface area and can effectively adsorb chromium ions. mdpi.com

Clays and zeolites: Natural minerals like clinoptilolite and montmorillonite (B579905) can be modified to enhance their affinity for chromate ions. researchgate.net

Metal oxides and hydroxides: Materials like aluminum oxide hydroxide have shown high efficiency in removing Cr(III) from aqueous solutions. nih.gov Layered double hydroxides (LDHs) have also demonstrated significant adsorption capacity for Cr(VI). mdpi.com

Industrial and agricultural byproducts: Low-cost materials such as wheat straw and sawdust have been explored as potential adsorbents for chromium removal. plos.orgnih.gov

The effectiveness of adsorption is influenced by factors such as pH, contact time, initial chromium concentration, and the dose of the adsorbent. plos.orgnih.gov For Cr(VI), which exists as an anion, adsorption is often more effective at lower pH values where the adsorbent surface is positively charged. plos.orgfrontiersin.org Conversely, the adsorption of cationic Cr(III) generally increases with an increase in pH. iuss.org

| Adsorbent | Chromium Species | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Polyamine-modified carbon nanotubes | Cr(VI) | 168.54 | mdpi.com |